N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
Description
N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus-sulfinamide hybrid compound. Its structure features:
- A sulfinamide group (–S(O)NH–) at the stereogenic center, enabling asymmetric induction in catalytic applications.
- A diphenylphosphanyl (–PPh₂) group, which facilitates coordination to transition metals, making it relevant in catalysis.
- A bulky 2,6-di(propan-2-yl)phenyl substituent, providing steric hindrance to modulate reactivity and selectivity.
This compound’s stereoelectronic properties are critical in enantioselective synthesis, particularly in hydrogenation and cross-coupling reactions. Its crystallographic data, likely resolved using SHELX programs , confirm its stereochemical configuration and conformational rigidity.
Properties
Molecular Formula |
C36H44NOPS |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3/t34-,40?/m1/s1 |
InChI Key |
RUXRACBSTFDZFD-RPZJXYERSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the sulfinamide group can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Groups
Sulfonamides vs. Sulfinamides
Sulfonamides (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, ):
- Feature a sulfonyl (–SO₂–) group, which is more electron-withdrawing than sulfinamides.
- Exhibit stronger hydrogen-bonding capacity but reduced chirality transfer efficiency compared to sulfinamides.
- Applications: Antimicrobial agents, enzyme inhibitors.
Sulfinamides (Target Compound):
Key Data
Phosphine-Containing Ligands
Diphenylphosphanyl vs. Bulkier Phosphines
- Target Compound : The –PPh₂ group offers moderate electron-donating ability and steric demand, suitable for stabilizing metal complexes without over-shielding reactive sites.
- Bulkier Analogues: Compounds like N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide () incorporate rigid aromatic substituents, increasing steric hindrance but reducing ligand flexibility.
Reactivity Insights
- NMR studies () demonstrate that substituents in regions analogous to the target compound’s diisopropylphenyl group (e.g., positions 29–36 and 39–44) significantly alter chemical environments, affecting catalytic activity .
- The target’s phosphanyl-sulfinamide combination balances electronic and steric effects better than acetamide-phosphine hybrids ().
Lumped Surrogates in Organic Chemistry
The lumping strategy () groups compounds with similar structural motifs for simplified reactivity modeling. For example:
- Target Compound vs. Lumped Surrogates :
- The diisopropylphenyl and sulfinamide groups could be lumped with aryl-phosphine or chiral sulfoxide derivatives.
- Such lumping reduces computational complexity but may overlook subtle stereoelectronic differences critical for enantioselectivity .
Biological Activity
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features several distinct functional groups:
- Phosphanyl Group : Known for its ability to coordinate with metal ions, influencing catalytic activity.
- Sulfinamide Group : Capable of interacting with biological molecules, potentially modulating their functions.
- Biphenyl Structure : Provides a platform for various substitutions that can affect biological interactions.
The molecular formula of this compound is , with a molecular weight of 569.8 g/mol.
The biological activity of this compound is primarily predicted through structure-activity relationship (SAR) studies. Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to forecast its pharmacological effects based on its molecular structure. These predictions suggest potential interactions with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activities critical for cellular signaling.
Biological Activity Data
Research indicates that compounds with similar structural motifs often exhibit significant activity against various biological targets. The following table summarizes key findings related to the biological activity of this compound and similar derivatives:
Case Studies and Research Findings
- Inhibition of Glycosidases : Similar compounds have demonstrated potent inhibitory effects on glycosidases, which are crucial for carbohydrate metabolism. This inhibition can disrupt essential cellular processes such as protein folding and cell signaling .
- Anticancer Properties : Research has shown that compounds analogous to N-[(1S)-... sulfinamide exhibit significant anti-proliferative effects in various cancers, including multiple myeloma and lymphomas. These effects are often mediated through targeted protein degradation pathways involving CRBN .
- Cytotoxicity Studies : Recent studies on structurally related compounds have indicated significant cytotoxicity against breast cancer cells while demonstrating low toxicity towards normal cells. This selective action is vital for developing effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
